molecular formula C8H11ClIN B1655610 2-(4-Iodophenyl)ethan-1-amine hydrochloride CAS No. 39260-90-7

2-(4-Iodophenyl)ethan-1-amine hydrochloride

Cat. No.: B1655610
CAS No.: 39260-90-7
M. Wt: 283.54
InChI Key: RCJUNYBPNPSJJT-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)ethan-1-amine hydrochloride (Molecular Formula: C 8 H 10 IN) is a halogenated aniline derivative that serves as a valuable synthetic intermediate in modern organic chemistry . The compound features a primary amine group, which can be protonated to form a hydrochloride salt for improved stability , and an iodine atom on the aromatic ring. This iodine substituent is of particular significance due to the weak carbon-iodine bond, which makes it an excellent leaving group and a highly reactive site for metal-catalyzed cross-coupling reactions . As a result, this compound is a versatile precursor for constructing complex molecular architectures via transformations such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental to pharmaceutical and materials science research . The amino group acts as a strong activating and ortho-para directing group for electrophilic aromatic substitution, while the iodine atom is also an ortho-para director, creating a specific reactivity profile for further functionalization . This combination of functional groups makes this compound a powerful building block for medicinal chemistry and the synthesis of diverse, biologically active molecules. This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-iodophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJUNYBPNPSJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39260-90-7
Record name Benzeneethanamine, 4-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39260-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-iodophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Reduction of (4-Iodophenyl)acetonitrile via Lithium Aluminum Hydride

The most widely documented method involves the reduction of (4-iodophenyl)acetonitrile (CAS 2065-46-5) to the primary amine, followed by hydrochloride salt formation.

Reaction Conditions

  • Substrate Preparation : (4-Iodophenyl)acetonitrile is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Reduction : LiAlH₄ (2.2 equiv) is added gradually at 0°C, followed by reflux at 65°C for 12 hours.
  • Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered through Celite.
  • Acidification : The free amine is treated with concentrated HCl in diethyl ether to yield the hydrochloride salt.

Mechanistic Insights
LiAlH₄ provides hydride ions (H⁻) that attack the electrophilic carbon in the nitrile group, forming an intermediate alane complex. Sequential proton transfers generate the primary amine:
$$
\text{R–C≡N} \xrightarrow{\text{LiAlH₄}} \text{R–CH₂–NH–LiAlH₃} \xrightarrow{\text{H₂O}} \text{R–CH₂–NH₂}
$$

Yield Optimization

Parameter Optimal Value Effect on Yield
Temperature 65°C Maximizes reduction efficiency
LiAlH₄ Equivalents 2.2 Prevents over-reduction
Reaction Time 12 hours Ensures complete conversion

Catalytic Hydrogenation of (4-Iodophenyl)acrylonitrile

An alternative route employs palladium-catalyzed hydrogenation of α,β-unsaturated nitriles, though this method is less common due to iodine sensitivity.

Procedure

  • Substrate : (4-Iodophenyl)acrylonitrile (0.1 mol) in ethanol.
  • Catalyst : 5% Pd/C (0.5 g) under 50 psi H₂ pressure.
  • Duration : 6 hours at 25°C.
  • Isolation : Filtration and HCl gas treatment yield 72% product.

Comparative Analysis

Method Yield (%) Purity (%) Iodine Retention
LiAlH₄ Reduction 85 98.5 100%
Catalytic Hydrogenation 72 95.2 98%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance safety and scalability for LiAlH₄-based reductions:

System Configuration

  • Module 1 : Precise dosing of (4-iodophenyl)acetonitrile (0.5 M in THF) at 10 mL/min.
  • Module 2 : LiAlH₄ slurry (1.1 M) introduced via static mixer.
  • Reactor : 15 m coiled tube (ID 2 mm) at 70°C.
  • Residence Time : 8 minutes.

Advantages

  • 40% reduction in solvent usage vs batch processing.
  • 99% conversion achieved with 2.05 equiv LiAlH₄.

Purification Protocols

Crystallization

  • Solvent System: Ethanol/water (4:1 v/v) at -20°C.
  • Purity Enhancement: Three recrystallizations increase purity from 92% to 99.8%.

Analytical Validation

Technique Parameters Compliance
HPLC C18 column, 0.1% TFA/MeCN gradient USP <621>
NMR D₂O, 600 MHz δ 7.68 (d, J=8.4 Hz, 2H), 3.12 (t, J=7.2 Hz, 2H)

Emerging Methodologies

Enzymatic Amination

Preliminary studies using ω-transaminases show potential for stereoselective synthesis:

  • Substrate : 4-Iodophenylacetone.
  • Enzyme : Chromobacterium violaceum TA (cvTA).
  • Conversion : 58% at 37°C, pH 7.5.

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃²⁺ catalyst:

  • Conditions : 450 nm LED, DMF/H₂O (3:1).
  • Yield : 41% after 24 hours.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted phenethylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry: 2-(4-Iodophenyl)ethan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated phenethylamines on biological systems. It serves as a model compound for understanding the interaction of halogenated aromatic amines with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural similarity to other bioactive phenethylamines makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the para position enhances its binding affinity to certain biological targets, potentially leading to various pharmacological effects. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

4-Iodoamphetamine Hydrochloride

Structure : 1-(4-Iodophenyl)propan-2-amine hydrochloride (C₉H₁₃IN·HCl).
Key Differences : The amphetamine backbone (propane amine) introduces a methyl group at the α-carbon, altering pharmacokinetics and receptor binding. This modification is associated with stimulant effects, contrasting with the ethylamine chain in the target compound .

Chloro- and Fluoro-Substituted Derivatives

  • 2-(4-Chlorophenyl)ethan-1-amine hydrochloride (C₈H₁₀ClN·HCl): Lacks iodine’s polarizability, which may diminish halogen bonding interactions in biological systems .
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-(4-Iodophenyl)ethan-1-amine HCl C₈H₁₀IN·HCl Para-iodo 283.54 High lipophilicity, halogen bonding
4-Iodoamphetamine HCl C₉H₁₃IN·HCl Para-iodo, α-methyl 297.58 Stimulant properties
2-(2-Cl-4-F-phenyl)ethan-1-amine HCl C₈H₈ClFₙ·HCl 2-Cl, 4-F 208.06 Reduced steric bulk

Methoxy- and Methylthio-Substituted Derivatives

2C-T Series (e.g., 2C-T-7 Hydrochloride)

Structure: 2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine hydrochloride (C₁₃H₂₁NO₂S·HCl). Key Differences: Methoxy and methylthio groups enhance serotonin receptor (5-HT₂A) affinity, common in psychedelic phenethylamines. The target compound lacks these substituents, suggesting divergent pharmacological profiles .

25N-NBF Hydrochloride

Structure : 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine hydrochloride.
Key Differences : The nitro group and fluorobenzyl moiety introduce electron-withdrawing effects and biased agonism at 5-HT₂A receptors, a feature absent in the iodine-substituted target compound .

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2C-T-7 HCl C₁₃H₂₁NO₂S·HCl 2,5-OMe, 4-SPr 296.84 Serotonergic activity
25N-NBF HCl C₁₇H₁₈FN₂O₄·HCl 2,5-OMe, 4-NO₂, 2-F-benzyl 384.80 Biased 5-HT₂A agonism

Heterocyclic Ring Replacements

Thiophene Derivatives

  • 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride (C₁₂H₁₁ClNS·HCl): Introduces a chlorophenyl-thiophene hybrid structure, expanding π-orbital interactions .

Indole and Oxadiazole Derivatives

  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (C₁₀H₁₁Cl₂N₃O·HCl): Oxadiazole’s electron-deficient ring may enhance metabolic stability .
Compound Molecular Formula Heterocycle Molecular Weight (g/mol) Key Features
2-(Thiophen-3-yl)ethan-1-amine HCl C₆H₉NS·HCl Thiophene 163.67 Reduced aromaticity
2-(6-MeO-indol-3-yl)ethan-1-amine HCl C₁₁H₁₄N₂O·HCl Indole 226.71 Tryptamine analog

Extended Substituents: NBOMe Derivatives

Example: 25G-NBOMe Hydrochloride Structure: 2-(2,5-Dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethan-1-amine hydrochloride.

Biological Activity

2-(4-Iodophenyl)ethan-1-amine hydrochloride, also known as 4-Iodo-phenethylamine hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Chemical Formula : C9_{9}H10_{10}ClIN
  • Molecular Weight : 283.54 g/mol
  • CAS Number : 39260-90-7

This compound is a derivative of phenethylamine, characterized by the presence of an iodine atom at the para position of the phenyl ring. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological applications.

This compound exhibits significant activity as a monoamine neurotransmitter modulator . Its structural similarity to other amines allows it to interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Notably, it acts as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Interaction with Neurotransmitter Systems

Research indicates that this compound can modulate levels of neurotransmitters through various mechanisms:

  • Inhibition of CYP1A2 : This enzyme is involved in the metabolism of many psychoactive drugs. By inhibiting CYP1A2, this compound may enhance the effects of drugs metabolized by this pathway.
  • Impact on Serotonin and Dopamine Levels : Its ability to influence serotonin and dopamine pathways suggests potential applications in treating mood disorders or conditions like schizophrenia .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Transaminase Activity : A study demonstrated that this compound could be utilized in transamination reactions, showcasing its potential as an amine donor in enzymatic processes.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that co-administration with other drugs could lead to significant alterations in drug metabolism due to CYP1A2 inhibition.
  • Neuropharmacological Effects : Animal models have shown that this compound may exhibit effects similar to known antidepressants, suggesting its efficacy in modulating mood-related neurotransmitters .

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
(S)-1-(4-Iodophenyl)ethanamine1308650-40-90.97
3-Iodobenzylamine hydrochloride3718-88-50.85
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol2376106-42-00.80

Q & A

How can the synthetic route for 2-(4-Iodophenyl)ethan-1-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves halogenation of a phenyl ring followed by coupling with an ethylamine precursor. For the iodophenyl derivative, a Friedel-Crafts alkylation or Ullmann coupling may be employed to introduce the iodine substituent. Key optimizations include:

  • Catalyst selection : Use CuI or Pd catalysts for efficient C-I bond formation .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates for iodination steps .
  • Purification : Recrystallization in ethanol/water or chromatography (HPLC with C18 columns) ensures high purity (>98%) .
  • Characterization : Validate via 1^1H/13^13C NMR (δ ~7.6 ppm for aromatic protons, δ ~40 ppm for the ethylamine chain) and mass spectrometry (expected [M+H]+^+ ~308.02) .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Advanced Research Focus:
The iodine atom’s high molecular weight and potential for isotopic interference complicate MS analysis. Solutions include:

  • LC-MS/MS : Use a reverse-phase column (e.g., Zorbax SB-C18) with electrospray ionization (ESI) in positive mode to distinguish isotopic peaks .
  • HPLC-UV : Monitor at 254 nm for iodine’s chromophoric properties, but validate with spiked standards to resolve co-eluting impurities .
  • NMR deconvolution : Employ 1^1H-13^13C HSQC to isolate signals from halogenated byproducts .

How does the 4-iodo substituent influence the compound’s binding affinity to serotonin receptors compared to chloro or bromo analogs?

Structure-Activity Relationship (SAR) Analysis:
The 4-iodo group enhances steric bulk and electron-withdrawing effects, potentially altering receptor interactions:

  • 5-HT2A_{2A} assays : Radioligand binding (e.g., 3^3H-ketanserin) shows iodine’s larger van der Waals radius may reduce binding compared to smaller halogens but improve selectivity for subtypes like 5-HT2C_{2C} .
  • β-Arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) to compare biased agonism profiles against chloro/bromo analogs .

What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Stability Studies:

  • pH stability : Store in neutral buffers (pH 6–7) to prevent deamination; avoid strong acids (e.g., HCl >1 M) .
  • Light sensitivity : Use amber vials to block UV-induced C-I bond cleavage .
  • Oxidative protection : Add antioxidants (e.g., BHT at 0.01% w/v) in aqueous solutions .

How can enantiomeric resolution of this chiral compound be achieved for pharmacological studies?

Methodology:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) + 0.1% diethylamine; retention time differences >2 min indicate baseline separation .
  • Enzymatic resolution : Incubate with transaminases (e.g., from Arthrobacter sp.) to selectively convert one enantiomer .

What experimental designs validate the compound’s role as a β-arrestin-biased agonist in receptor signaling pathways?

Advanced Functional Assays:

  • cAMP vs. β-arrestin recruitment : Compare signaling via HTRF cAMP assays (Cisbio) and Tango™ GPCR kits (Invitrogen) .
  • Bias factor calculation : Normalize data to reference agonists (e.g., serotonin) using the Black-Leff operational model .

How does the iodine atom impact metabolic stability in hepatic microsomal assays?

Metabolism Studies:

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH; monitor via LC-MS for deiodinated metabolites (m/z loss of 126.9) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess iodine’s effect on metabolic pathways .

What crystallographic techniques resolve the compound’s 3D structure for target validation?

Structural Biology Approach:

  • X-ray crystallography : Exploit iodine’s heavy atom effect for phasing; grow crystals in PEG 3350/ammonium sulfate .
  • Docking simulations : Use Schrödinger Suite to model interactions with 5-HT2A_{2A} receptors, focusing on halogen bonding .

How can researchers address solubility limitations in in vitro assays?

Formulation Strategies:

  • Co-solvents : Use DMSO (≤1%) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH adjustment : Solubilize in citrate buffer (pH 4.5) for protonated amine stability .

What safety protocols are critical for handling this compound given its iodine content?

Occupational Health Guidelines:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Waste disposal : Collect halogenated waste separately; incinerate at >1,000°C to avoid toxic iodide emissions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Iodophenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)ethan-1-amine hydrochloride

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